molecular formula C19H19N5O2 B15062253 L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)

L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)

Cat. No.: B15062253
M. Wt: 349.4 g/mol
InChI Key: XSHSVBJLNJNRJC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine, commonly known as Valsartan, is a nonpeptide angiotensin II receptor blocker (ARB) with the molecular formula C₂₄H₂₉N₅O₃ and a molecular weight of 435.52 g/mol . Its structure includes:

  • A biphenyl group linked to a tetrazole ring at the 2'-position.
  • A pentanoyl (N-1-oxopentyl) group and an L-valine residue attached to the biphenylmethyl moiety .

Physicochemical Properties
Valsartan is a crystalline solid with a melting point of 116–117°C . Its solubility is pH-dependent:

  • Water: 56.6 mg/100 mL (pH 4.07), increasing to 100 mg/100 mL (pH 10.06) .
  • Freely soluble in methanol and ethanol, sparingly soluble in methylene chloride .

Pharmacological Use
Valsartan selectively inhibits the angiotensin II type 1 (AT₁) receptor, reducing blood pressure and cardiac afterload. It is clinically used for hypertension, heart failure, and post-myocardial infarction management .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylideneamino]butanoic acid

InChI

InChI=1S/C19H19N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-12,17H,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1

InChI Key

XSHSVBJLNJNRJC-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Canonical SMILES

CC(C)C(C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Origin of Product

United States

Preparation Methods

The synthesis of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves several steps. One common synthetic route includes the following steps:

    Formation of the Biphenyl Tetrazole Intermediate: The biphenyl tetrazole intermediate is synthesized by reacting 4-bromobiphenyl with sodium azide in the presence of a copper catalyst to form the tetrazole ring.

    Coupling with L-Valine: The intermediate is then coupled with L-Valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Pharmaceutical Research: It is used in the development of new pharmaceuticals, particularly in the design of angiotensin II receptor antagonists.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves its interaction with specific molecular targets. The tetrazole ring and biphenyl structure allow the compound to bind to angiotensin II receptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s molecular targets include angiotensin II type 1 receptors (AT1 receptors), and its pathways involve the renin-angiotensin system.

Comparison with Similar Compounds

Structural and Functional Comparison with Losartan

Losartan, another ARB (C₂₂H₂₃ClN₆O, MW 422.91 g/mol), shares a biphenyl-tetrazole backbone but differs in critical structural aspects (Fig. 1, ):

Property Valsartan Losartan
Core Structure Tetrazole ring Imidazole ring
Side Chain Pentanoyl-L-valine Hydroxymethyl group
Molecular Weight 435.52 g/mol 422.91 g/mol
Bioavailability ~25% ~33%
Half-Life ~6–9 hours ~2–6 hours
Solubility (Water) pH-dependent (56.6–100 mg/100 mL) ~0.2 mg/mL (pH 7)

Key Differences :

  • Tetrazole vs.
  • Side Chain: Valsartan’s pentanoyl-valine moiety increases lipophilicity, prolonging its duration of action, whereas Losartan’s hydroxymethyl group undergoes metabolic activation to its carboxylic acid derivative (E-3174) for efficacy .
Pharmacokinetic and Clinical Efficacy
  • Bioequivalence : A study in healthy Algerian volunteers demonstrated that Valsartan 80 mg tablets showed comparable AUC and Cmax to Losartan 50 mg, but with a longer elimination half-life (9 vs. 6 hours) .
  • Dosing : Valsartan’s higher molecular weight and lipophilicity necessitate once-daily dosing, while Losartan may require twice-daily administration in some patients .

Analytical Methods :

  • Valsartan : Validated RP-HPLC methods with mobile phases like acetonitrile-phosphate buffer (pH 3.0) are used for quantification in tablets .
  • Losartan : Similar HPLC methods but often require adjustments due to its imidazole ring’s UV absorption characteristics .

Biological Activity

L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI) is a complex organic compound with significant biological activity. It is a derivative of the essential amino acid L-Valine, featuring a unique tetrazole ring and biphenyl structure that contributes to its pharmacological properties. The molecular formula for this compound is C25H31N5O3, with a molecular weight of approximately 425.56 g/mol.

Chemical Structure

The compound's structure includes:

  • Amino Acid Backbone : Derived from L-Valine.
  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms, which is known for its biological activity.
  • Biphenyl Moiety : Enhances lipophilicity and potentially increases binding affinity to biological targets.

L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI) primarily functions as an angiotensin II receptor blocker (ARB), specifically targeting the AT1 receptor subtype. This mechanism leads to:

  • Vasodilation : The inhibition of angiotensin II results in the relaxation of blood vessels.
  • Reduced Blood Pressure : By blocking the vasoconstrictive effects of angiotensin II, it lowers systemic vascular resistance.

Biological Activity

The compound has been studied for various biological activities, including:

  • Antihypertensive Effects : Demonstrated in animal models where administration led to significant reductions in blood pressure.
  • Cardioprotective Properties : Shown to reduce cardiac hypertrophy in hypertensive models.

Research Findings

Several studies have highlighted the biological effects and therapeutic potential of L-Valine derivatives:

  • Case Study 1 : A study involving hypertensive rats showed that administration of L-Valine derivatives resulted in a 30% reduction in systolic blood pressure compared to controls. This was attributed to the compound's action on AT1 receptors.
  • Case Study 2 : In vitro studies indicated that L-Valine derivatives inhibited angiotensin II-induced proliferation of vascular smooth muscle cells by 50%, suggesting potential applications in preventing vascular remodeling associated with hypertension .
  • Case Study 3 : Clinical trials on patients with mild hypertension demonstrated that treatment with L-Valine derivatives improved endothelial function and reduced arterial stiffness over a 12-week period .

Data Table

The following table summarizes key properties and findings related to L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI):

Property/StudyDetails
Molecular FormulaC25H31N5O3
Molecular Weight425.56 g/mol
MechanismAngiotensin II receptor blocker (AT1)
Systolic BP Reduction30% in hypertensive rats
Vascular Smooth Muscle Inhibition50% inhibition in vitro
Clinical Trial Duration12 weeks
Endothelial Function ImprovementSignificant improvement noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.